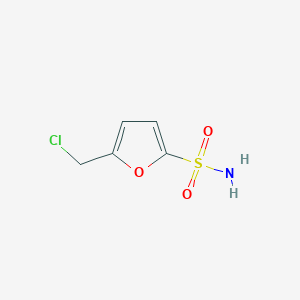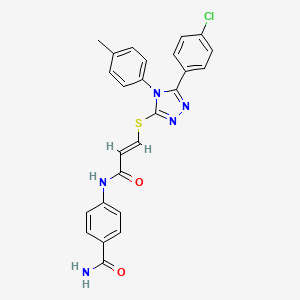
5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile is a heterocyclic compound with a molecular formula of C6H7N3O3. This compound belongs to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile typically involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aryl aldehydes. The reaction is carried out in the presence of a catalytic medium such as potassium carbonate (K2CO3) and glycerol, which acts as a deep eutectic solvent . The reaction conditions are mild, and the process is environmentally friendly and economical.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyethoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted isoxazole derivatives .
Aplicaciones Científicas De Investigación
5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of pathogenic microorganisms by interfering with their metabolic processes. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic acid: This compound is similar in structure and exhibits similar biological activities.
5-Amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carbonitrile: Another closely related compound with comparable properties.
Uniqueness
5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino and hydroxyethoxy groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H7N3O3 |
|---|---|
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C6H7N3O3/c7-3-4-5(8)12-9-6(4)11-2-1-10/h10H,1-2,8H2 |
Clave InChI |
JYCPJBXPPGTKNK-UHFFFAOYSA-N |
SMILES canónico |
C(COC1=NOC(=C1C#N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)





![Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12874445.png)

![3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B12874468.png)
![2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole](/img/structure/B12874469.png)
![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)
![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12874481.png)
